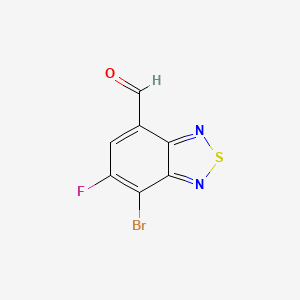
Btf-cho-BR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Btf-cho-BR typically involves the bromination of 5-(trifluoromethyl)benzaldehyde. One common method includes the reaction of 5-(trifluoromethyl)benzaldehyde with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Btf-cho-BR undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 2-Bromo-5-(trifluoromethyl)benzoic acid.
Reduction: 2-Bromo-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Btf-cho-BR has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: It is used in the development of fluorescent probes and imaging agents due to its ability to undergo specific chemical modifications.
Medicine: It is being investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Btf-cho-BR exerts its effects depends on the specific application. In chemical reactions, the presence of the bromine and trifluoromethyl groups can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing nature of the trifluoromethyl group can stabilize certain intermediates, making the compound more reactive towards nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Bromo-5-(trifluoromethyl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
5-(Trifluoromethyl)benzaldehyde: Similar structure but without the bromine atom.
Uniqueness
Btf-cho-BR is unique due to the combination of the bromine atom and the trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and selectivity in certain reactions, making it a valuable compound in various research and industrial applications.
Biological Activity
Overview of Benzothiadiazole Derivatives
Benzothiadiazoles are a class of compounds that have garnered attention due to their diverse biological properties, including antimicrobial, antifungal, and anticancer activities. The structural characteristics of these compounds contribute to their interaction with biological systems, often leading to significant pharmacological effects.
Biological Properties
1. Antimicrobial Activity:
- Benzothiadiazole derivatives have shown promising antimicrobial properties against various pathogens. For instance, studies indicate that modifications to the benzothiadiazole structure can enhance its efficacy against bacteria and fungi .
2. Anticancer Potential:
- Some derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research indicates that these compounds may interfere with cellular signaling pathways involved in cancer progression .
3. Mechanisms of Action:
- The biological activity of benzothiadiazoles is often linked to their ability to modulate key enzymes and receptors within cells. For example, they may act as inhibitors of certain kinases or affect the expression of genes associated with inflammation and tumorigenesis .
Case Studies
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of benzothiadiazole derivatives against various bacterial strains. Results showed that certain modifications significantly increased activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, highlighting the potential for these compounds in developing new antibiotics.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Benzothiadiazole A | 32 | Staphylococcus aureus |
| Benzothiadiazole B | 16 | Escherichia coli |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that benzothiadiazole derivatives could induce apoptosis through the activation of caspase pathways. The following table summarizes the findings:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Benzothiadiazole C | 10 | HeLa |
| Benzothiadiazole D | 5 | MCF-7 |
Properties
Molecular Formula |
C7H2BrFN2OS |
|---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
4-bromo-5-fluoro-2,1,3-benzothiadiazole-7-carbaldehyde |
InChI |
InChI=1S/C7H2BrFN2OS/c8-5-4(9)1-3(2-12)6-7(5)11-13-10-6/h1-2H |
InChI Key |
OYFRMDACERFVEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1F)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















